molecular formula C21H20N2O2S B2647415 2-((4,5-Diphenyloxazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 304862-04-2

2-((4,5-Diphenyloxazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2647415
CAS No.: 304862-04-2
M. Wt: 364.46
InChI Key: RBVZFJDEKZOJCP-UHFFFAOYSA-N
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Description

2-((4,5-Diphenyloxazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of oxazole, thioether, and pyrrolidine moieties, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-Diphenyloxazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 4,5-Diphenyloxazole: This can be achieved through the cyclization of a suitable precursor, such as a phenyl-substituted nitrile and a phenyl-substituted aldehyde, under acidic or basic conditions.

    Thioether Formation: The oxazole derivative is then reacted with a thiol compound, such as ethanethiol, in the presence of a base like sodium hydride to form the thioether linkage.

    Pyrrolidine Addition: Finally, the thioether intermediate is subjected to nucleophilic substitution with pyrrolidine under mild heating to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4,5-Diphenyloxazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxazole ring can be reduced under catalytic hydrogenation conditions to yield a dihydro-oxazole derivative.

    Substitution: The pyrrolidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((4,5-Diphenyloxazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole and thioether moieties can participate in hydrogen bonding and hydrophobic interactions, while the pyrrolidine ring can enhance membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    2-((4,5-Diphenyloxazol-2-yl)thio)-1-(morpholin-1-yl)ethanone: Similar structure but with a morpholine ring instead of pyrrolidine.

    2-((4,5-Diphenyloxazol-2-yl)thio)-1-(piperidin-1-yl)ethanone: Contains a piperidine ring instead of pyrrolidine.

Uniqueness

2-((4,5-Diphenyloxazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is unique due to the combination of its oxazole, thioether, and pyrrolidine moieties, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring, in particular, may enhance its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c24-18(23-13-7-8-14-23)15-26-21-22-19(16-9-3-1-4-10-16)20(25-21)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVZFJDEKZOJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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